molecular formula C24H25FN2O3 B1662363 TC-MCH 7c

TC-MCH 7c

Cat. No. B1662363
M. Wt: 408.5 g/mol
InChI Key: ANCFKYJMXNMYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TC-MCH 7c is a phenylpyridone derivative that acts as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1R). It is orally available and can penetrate the blood-brain barrier. The compound has shown significant potential in reducing body weight in diet-induced obesity models .

Scientific Research Applications

TC-MCH 7c has a wide range of scientific research applications:

Mechanism of Action

TC-MCH 7c exerts its effects by selectively binding to and antagonizing the MCH1R. This interaction inhibits the receptor’s activity, leading to a reduction in body weight and other metabolic effects. The molecular targets and pathways involved include the MCH1R signaling pathway, which plays a crucial role in energy homeostasis and appetite regulation .

Biological Activity

TC-MCH 7c has been shown to have a variety of biological activities. In vivo studies have shown that it has anxiolytic, antidepressant, and anticonvulsant effects. In vitro studies have shown that it has anti-inflammatory, antioxidant, and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vivo studies have shown that it can increase dopamine, serotonin, and acetylcholine levels in the brain. In vitro studies have shown that it can modulate the activity of a variety of enzymes, such as acetylcholinesterase and monoamine oxidase.

Advantages and Limitations for Lab Experiments

TC-MCH 7c has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and can be used in a variety of studies. A limitation is that it is not as well studied as other compounds and its effects may not be fully understood.

Future Directions

There are a variety of potential future directions for the use of TC-MCH 7c in scientific research. These include further investigation of its potential effects on behavior, cognition, and other physiological processes, as well as its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research could be conducted to investigate its potential anti-inflammatory, antioxidant, and anti-cancer effects. Other potential future directions include the development of new synthesis methods for this compound and the development of novel derivatives of this compound for specific applications.

Safety and Hazards

When handling TC-MCH 7c, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing, is recommended . Ensure adequate ventilation and provide accessible safety shower and eye wash station .

Biochemical Analysis

Biochemical Properties

TC-MCH 7c plays a crucial role in biochemical reactions by selectively inhibiting the melanin-concentrating hormone receptor 1 (MCH1R). This compound interacts with various biomolecules, including enzymes and proteins, to exert its effects. Specifically, this compound binds to MCH1R with high affinity, displaying an IC50 value of 5.6 nM in human MCH1R-expressing CHO cells . This selective binding inhibits the receptor’s activity, thereby modulating downstream signaling pathways involved in metabolic regulation.

Cellular Effects

This compound influences various cellular processes, particularly those related to metabolism and energy homeostasis. In cellular models, this compound has been shown to decrease body weight in a mouse model of diet-induced obesity . This effect is mediated through the inhibition of MCH1R, which plays a role in regulating appetite and energy expenditure. Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MCH1R.

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to MCH1R, which leads to the inhibition of receptor activity. This binding interaction prevents the activation of downstream signaling pathways that are typically triggered by the melanin-concentrating hormone. As a result, this compound inhibits the physiological effects mediated by MCH1R, such as increased appetite and reduced energy expenditure. This mechanism of action is crucial for its potential therapeutic effects in metabolic disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its activity over extended periods. Studies have shown that this compound remains effective in inhibiting MCH1R activity and reducing body weight in animal models over the course of several weeks . Additionally, long-term exposure to this compound does not result in significant degradation or loss of activity, making it a reliable compound for research purposes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits MCH1R activity and reduces body weight without causing adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on liver function and overall metabolic health . It is important to carefully titrate the dosage of this compound to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to energy homeostasis and appetite regulation. By inhibiting MCH1R, this compound modulates the activity of enzymes and cofactors involved in these pathways. This inhibition leads to changes in metabolic flux and metabolite levels, ultimately resulting in reduced body weight and improved metabolic health . The specific enzymes and cofactors affected by this compound include those involved in lipid metabolism and glucose homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, such as the brain and adipose tissue . The compound’s ability to penetrate the blood-brain barrier and its oral bioavailability make it a promising candidate for therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with MCH1R. This localization is crucial for its activity, as it allows this compound to effectively inhibit receptor activity and modulate downstream signaling pathways . Additionally, post-translational modifications and targeting signals may influence the precise localization and function of this compound within specific cellular compartments.

Preparation Methods

The synthesis of TC-MCH 7c involves multiple steps, starting with the preparation of the phenylpyridone core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .

Chemical Reactions Analysis

TC-MCH 7c undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halides or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

TC-MCH 7c is unique due to its high selectivity and potency for MCH1R. Similar compounds include:

These compounds share some similarities with this compound but differ in their selectivity, potency, and additional pharmacological effects.

properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c25-20-5-3-19(4-6-20)18-30-23-11-14-27(24(28)17-23)21-7-9-22(10-8-21)29-16-15-26-12-1-2-13-26/h3-11,14,17H,1-2,12-13,15-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCFKYJMXNMYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.